molecular formula C13H14ClN3OS B12754176 2H-(1,3)Thiazino(3,2-a)benzimidazole-4-methanol, alpha,alpha-dimethyl-2-imino-, monohydrochloride CAS No. 145316-21-8

2H-(1,3)Thiazino(3,2-a)benzimidazole-4-methanol, alpha,alpha-dimethyl-2-imino-, monohydrochloride

Cat. No.: B12754176
CAS No.: 145316-21-8
M. Wt: 295.79 g/mol
InChI Key: NIBCBRKYSSLNDI-UHFFFAOYSA-N
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Description

2H-(1,3)Thiazino(3,2-a)benzimidazole-4-methanol, alpha,alpha-dimethyl-2-imino-, monohydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-(1,3)Thiazino(3,2-a)benzimidazole-4-methanol, alpha,alpha-dimethyl-2-imino-, monohydrochloride typically involves the alkylation, benzylation, and bromoalkylation of benzimidazole-thione. These reactions lead to the intramolecular heterocyclization to form the desired thiazino-benzimidazole structure . The chemical structure of the synthesized product is characterized by various spectroscopic methods, including Infrared (IR), Proton Nuclear Magnetic Resonance (1H-NMR), Carbon-13 Nuclear Magnetic Resonance (13C-NMR), and Mass Spectroscopy .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2H-(1,3)Thiazino(3,2-a)benzimidazole-4-methanol, alpha,alpha-dimethyl-2-imino-, monohydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

2H-(1,3)Thiazino(3,2-a)benzimidazole-4-methanol, alpha,alpha-dimethyl-2-imino-, monohydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-(1,3)Thiazino(3,2-a)benzimidazole-4-methanol, alpha,alpha-dimethyl-2-imino-, monohydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-(1,3)Thiazino(3,2-a)benzimidazole-4-methanol, alpha,alpha-dimethyl-2-imino-, monohydrochloride is unique due to its specific substituents and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

145316-21-8

Molecular Formula

C13H14ClN3OS

Molecular Weight

295.79 g/mol

IUPAC Name

2-(2-imino-[1,3]thiazino[3,2-a]benzimidazol-4-yl)propan-2-ol;hydrochloride

InChI

InChI=1S/C13H13N3OS.ClH/c1-13(2,17)10-7-11(14)18-12-15-8-5-3-4-6-9(8)16(10)12;/h3-7,14,17H,1-2H3;1H

InChI Key

NIBCBRKYSSLNDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=N)SC2=NC3=CC=CC=C3N12)O.Cl

Origin of Product

United States

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